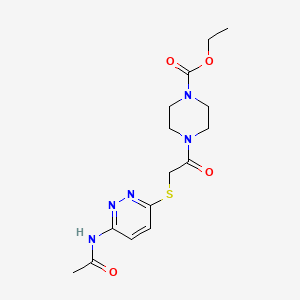
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine core substituted with a thioacetyl group linked to a pyridazin moiety. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing piperazine and thioacetate functionalities have demonstrated notable activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that inhibits bacterial growth. For related compounds, MIC values have been reported as follows:
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-(2-thioacetyl)piperazine | E. coli | 256 |
| Ethyl 4-(2-thioacetyl)piperazine | S. aureus | 256 |
These findings suggest that modifications to the piperazine structure can enhance antibacterial activity, potentially making this compound effective against resistant strains.
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Similar compounds have been shown to inhibit key enzymes involved in these processes, leading to bacterial cell death.
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antibacterial properties. The results indicated that compounds with thioacetate substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
- Synthesis : The compounds were synthesized through a multi-step process involving the reaction of piperazine derivatives with thioacetic acid and pyridazine derivatives.
- Testing : The synthesized compounds were tested using standard agar diffusion methods, showing significant zones of inhibition compared to control groups.
In Vivo Studies
In vivo studies conducted on animal models demonstrated that certain derivatives of this compound could effectively reduce bacterial load in infected tissues, suggesting potential therapeutic applications.
属性
IUPAC Name |
ethyl 4-[2-(6-acetamidopyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-3-24-15(23)20-8-6-19(7-9-20)14(22)10-25-13-5-4-12(17-18-13)16-11(2)21/h4-5H,3,6-10H2,1-2H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYLGKJJQFLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














